N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydrofuran-3-ylmethyl)benzenesulfonamide
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Overview
Description
"N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydrofuran-3-ylmethyl)benzenesulfonamide" is a compound that falls under the class of benzenesulfonamides. These compounds are of significant interest due to their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves various chemical reactions, including cyclooxygenase inhibition, aggregation-induced emission, gold-catalyzed reactions, and reactions involving different substituents and functional groups (Al-Hourani et al., 2016); (Jia et al., 2019); (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by features such as crystallography, molecular docking, and interactions within active sites of enzymes. These structures often involve intricate hydrogen bonding and other intermolecular interactions (Mohamed-Ezzat et al., 2023); (Buemi et al., 2019).
Chemical Reactions and Properties
Benzenesulfonamides engage in a variety of chemical reactions, showcasing properties such as inhibition potency, enzyme interactions, and molecular transformations. These reactions are pivotal in determining their biological and pharmacological activities (Röver et al., 1997); (Ponzo & Kaufman, 1995).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as crystalline structure, are determined through methods like X-ray diffraction, NMR spectroscopy, and mass spectroscopy. These properties are crucial for understanding the compound's stability, solubility, and overall behavior under different conditions (Kantekin et al., 2020); (Franklin et al., 2011).
Chemical Properties Analysis
The chemical properties of these compounds are highlighted through their interactions with biological molecules, receptor binding, and inhibitory activities. These properties play a significant role in determining their potential as therapeutic agents or in other chemical applications (Lolak et al., 2019); (Abbasi et al., 2019).
properties
IUPAC Name |
N-methyl-3-(morpholine-4-carbonyl)-N-(oxolan-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-18(12-14-5-8-24-13-14)25(21,22)16-4-2-3-15(11-16)17(20)19-6-9-23-10-7-19/h2-4,11,14H,5-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFWAWFINJZKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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